Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate
CAS No.: 301682-60-0
Cat. No.: VC7185946
Molecular Formula: C24H27NO4
Molecular Weight: 393.483
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301682-60-0 |
|---|---|
| Molecular Formula | C24H27NO4 |
| Molecular Weight | 393.483 |
| IUPAC Name | ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C24H27NO4/c1-3-28-24(27)22-21-18(15-25-13-11-16(2)12-14-25)19(26)9-10-20(21)29-23(22)17-7-5-4-6-8-17/h4-10,16,26H,3,11-15H2,1-2H3 |
| Standard InChI Key | YDARBKORYFGQMH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCC(CC3)C)C4=CC=CC=C4 |
Introduction
Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate is a synthetic organic compound with notable structural and chemical properties. It is registered under PubChem CID 2129850 and has applications in pharmaceutical research due to its unique molecular framework.
Applications and Research Context
Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate has been investigated primarily for its potential in medicinal chemistry, particularly in drug discovery. Its structural components suggest possible roles in:
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Receptor Binding: The piperidine moiety may enhance binding affinity to certain biological targets.
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Pharmacokinetics: The ester group could influence solubility and metabolic stability.
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Antioxidant Activity: The hydroxybenzofuran scaffold is often associated with radical scavenging properties.
Analytical Data
Computed Descriptors:
| Descriptor | Value |
|---|---|
| LogP (Partition Coefficient) | Moderate hydrophobicity due to the balance of polar and nonpolar groups . |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Visualization:
The compound's molecular structure can be represented in both 2D and interactive 3D formats, aiding computational modeling and docking studies .
Synthesis Overview
While specific synthetic pathways for this compound are not detailed in the sources, its preparation likely involves:
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Benzofuran derivatization.
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Introduction of the piperidine moiety through alkylation or reductive amination.
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Esterification to form the ethyl carboxylate group.
Such steps are common in synthesizing benzofuran-based molecules with tailored functionalities.
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